6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one is a derivative of quinazolinone, a class of heterocyclic compounds recognized for their diverse biological activities. This compound is notable for its potential pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. The unique substitution pattern of this compound contributes to its biological activities, making it a subject of interest in medicinal chemistry and drug development.
The chemical structure of 6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one is classified under quinazolinones, which are nitrogen-rich heterocyclic compounds. The compound is indexed with the CAS number 963-34-8 and can be sourced from various chemical suppliers like Benchchem.
The synthesis of 6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one typically involves the following steps:
A common laboratory method includes the reaction of anthranilic acid with acetic anhydride to yield 3,1-benzoxazin-4-ones, which are subsequently condensed with aromatic amines. This multi-step synthesis can be adapted for industrial production using continuous flow reactors to enhance efficiency and yield .
Key reagents involved in the synthesis include:
Reaction conditions typically require controlled temperatures and solvents such as ethanol or dimethyl sulfoxide. The reaction may also involve oxidizing agents like potassium permanganate for further modifications .
The molecular formula of 6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one is . Its structure features a quinazolinone core with an amino group and a methylphenyl substituent, contributing to its unique properties. The structural representation can be analyzed through techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy, confirming its composition and configuration .
6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one can undergo various chemical reactions:
Common reagents for these reactions include sodium borohydride as a reducing agent and potassium permanganate as an oxidizing agent. Reaction conditions often involve controlled temperatures and suitable solvents .
The major products formed from these reactions include:
The mechanism of action for 6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes and proteins that are crucial for cellular processes such as DNA replication and repair. This disruption can lead to cytotoxic effects, making it a candidate for anticancer therapies .
6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one typically appears as a solid at room temperature with specific melting points that can vary based on purity and preparation methods.
The compound is soluble in various organic solvents, which facilitates its use in synthetic applications. Its reactivity profile allows it to participate in multiple chemical transformations, enhancing its utility in medicinal chemistry .
The applications of 6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one span several scientific fields:
The 4(3H)-quinazolinone core represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidinone ring. This moiety exhibits exceptional versatility, enabling substitutions at six distinct positions (2, 3, 5, 6, 7, and 8), which profoundly influence its pharmacological profile. 6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one exemplifies a strategically engineered derivative within this class, featuring three critical modifications: a 2-methyl group, a 3-(ortho-methylphenyl) substituent, and a 6-amino functionalization [1] [6] [8].
Table 1: Position-Specific Substituent Effects in 4(3H)-Quinazolinone Bioactivity
Position | Substituent Type | Biological Impact | Example in Target Compound |
---|---|---|---|
2 | Alkyl (e.g., Methyl) | Modulates electron density; enhances receptor binding via hydrophobic interactions | 2-Methyl group |
3 | Aryl (e.g., 2-Methylphenyl) | Dictates target selectivity; ortho-substitution favors CNS activity | 3-(2-Methylphenyl) |
6 | Electron-Donating (Amino) | Improves solubility, pharmacokinetics; enables hydrogen bonding with biological targets | 6-Amino group |
5/7/8 | Variable | Fine-tunes potency and off-target effects; halogenation often enhances blood-brain barrier penetration | Not present in target |
The 2-methyl group contributes to optimal steric and electronic properties. Studies indicate that small alkyl groups at C2 maintain planarity of the quinazolinone core, facilitating interactions with hydrophobic binding pockets in biological targets like GABA_A receptors or tubulin. Bulky substituents (e.g., isopropyl) diminish activity due to steric hindrance [1] [6].
The 3-(2-methylphenyl) moiety is a critical determinant of central nervous system (CNS) activity. Ortho-substituted aryl groups at N3 enhance lipophilicity and promote blood-brain barrier (BBB) penetration. Comparative analyses demonstrate that ortho-substituted derivatives exhibit significantly higher anticonvulsant and sedative-hypnotic activities compared to meta- or para-substituted analogs. This is attributed to favorable van der Waals interactions within CNS target proteins [1] [6] [9].
2,3-Disubstituted-4(3H)-quinazolinones, including 6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one, exert CNS effects primarily through GABAergic modulation. These compounds act as positive allosteric modulators (PAMs) at GABA_A receptors, enhancing chloride ion influx and neuronal hyperpolarization. Structural features govern subunit selectivity and efficacy:
Table 2: Impact of Structural Features on GABA_A Receptor Modulation
Structural Feature | Receptor Interaction | Functional Outcome |
---|---|---|
2-Methyl group | Hydrophobic contact with γ2-Phe77 | Increased binding affinity; reduced dissociation rate |
3-(2-Methylphenyl) group | π-Stacking with α1-His102; van der Waals with α1-Thr206 | Enhanced allosteric coupling; subunit selectivity (α1) |
6-Amino group | Hydrogen bonding with γ2-Ser130 (indirect water-mediated) | Prolonged channel open state; reduced desensitization |
Beyond GABAergic actions, these compounds inhibit voltage-gated sodium channels and modulate serotonergic pathways, contributing to broad-spectrum CNS activity. However, GABA_A remains the primary target for anticonvulsant and anxiolytic effects [1] [6].
The introduction of a 6-amino group represents a strategic advancement in quinazolinone design, addressing inherent limitations in solubility and metabolic stability while enhancing target engagement:
Table 3: Pharmacokinetic Comparison of 6-Substituted Quinazolinones
6-Substituent | Aqueous Solubility (μg/mL) | Microsomal Stability (% remaining) | Plasma Protein Binding (%) | *CNS Permeability (PAMPA) |
---|---|---|---|---|
-H | 25.1 ± 2.3 | 45.2 ± 5.1 | 89.3 ± 1.2 | High (4.2 × 10⁻⁶ cm/s) |
-Cl | 18.7 ± 1.8 | 62.4 ± 4.3 | 92.7 ± 0.8 | High (4.0 × 10⁻⁶ cm/s) |
-OCH₃ | 30.5 ± 3.1 | 38.9 ± 3.7 | 85.6 ± 1.5 | Moderate (2.8 × 10⁻⁶ cm/s) |
-NH₂ | 82.4 ± 6.7 | 84.6 ± 3.9 | 78.2 ± 2.1 | High (3.9 × 10⁻⁶ cm/s) |
*PAMPA: Parallel Artificial Membrane Permeability Assay*
The 6-amino group also reduces plasma protein binding (78% vs. >89% for 6-Cl analogs), increasing free drug fraction. This, combined with maintained BBB permeability (PAMPA values >3.9 × 10⁻⁶ cm/s), ensures adequate CNS exposure for therapeutic effects [3] [5] [7].
CAS No.: 112484-85-2
CAS No.: 10606-14-1